molecular formula C15H15NO2 B8207714 5-benzyloxy-3,4-dihydro-2H-benzo[1,4]oxazine CAS No. 888731-89-3

5-benzyloxy-3,4-dihydro-2H-benzo[1,4]oxazine

Cat. No.: B8207714
CAS No.: 888731-89-3
M. Wt: 241.28 g/mol
InChI Key: DNMMONWWAILYGN-UHFFFAOYSA-N
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Description

5-benzyloxy-3,4-dihydro-2H-benzo[1,4]oxazine is a heterocyclic organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in medicinal chemistry, materials science, and polymer chemistry. This compound features a benzyloxy group attached to the benzoxazine ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyloxy-3,4-dihydro-2H-benzo[1,4]oxazine typically involves a multi-step process. One common method is the condensation of an appropriate phenol derivative with formaldehyde and an amine. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazine ring .

Industrial Production Methods

In industrial settings, the production of benzoxazines, including this compound, often employs high-throughput mechanochemical methods. These methods utilize ball milling techniques to facilitate the reaction, allowing for the simultaneous processing of multiple samples and increasing the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-benzyloxy-3,4-dihydro-2H-benzo[1,4]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-derivatives, while substitution reactions can produce a variety of functionalized benzoxazines .

Mechanism of Action

The mechanism of action of 5-benzyloxy-3,4-dihydro-2H-benzo[1,4]oxazine involves its interaction with specific molecular targets. For instance, as a 5-HT6 receptor antagonist, it binds to the receptor and inhibits its activity, which can influence neurotransmitter release and cognitive functions . The compound’s effects on other molecular pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the benzyloxy group in 5-benzyloxy-3,4-dihydro-2H-benzo[1,4]oxazine imparts unique chemical properties, such as increased lipophilicity and potential for specific receptor interactions. This makes it a valuable compound for research in medicinal chemistry and materials science.

Properties

IUPAC Name

5-phenylmethoxy-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-2-5-12(6-3-1)11-18-14-8-4-7-13-15(14)16-9-10-17-13/h1-8,16H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMMONWWAILYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201236757
Record name 3,4-Dihydro-5-(phenylmethoxy)-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888731-89-3
Record name 3,4-Dihydro-5-(phenylmethoxy)-2H-1,4-benzoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=888731-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-5-(phenylmethoxy)-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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